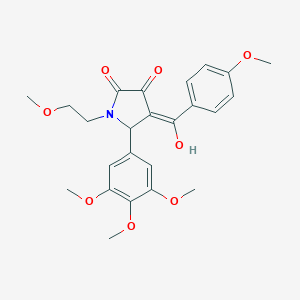
3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CTT-1, is a synthetic compound that has shown promising results in various scientific research studies. It belongs to the class of pyrrolones and has been synthesized using various methods.
Mechanism of Action
3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and inhibit the expression of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of HDACs and the NF-κB signaling pathway.
Advantages and Limitations for Lab Experiments
3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has various advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has also been shown to exhibit potent anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. However, this compound also has some limitations for lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Future Directions
There are several future directions for the study of 3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its anti-cancer and anti-inflammatory properties in vivo. Another direction is to study its toxicity and pharmacokinetics to determine its potential as a therapeutic agent. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the development of more effective therapeutic agents. Finally, the study of the mechanism of action of this compound could lead to the identification of new targets for the treatment of cancer and inflammatory diseases.
Synthesis Methods
3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxyethylamine, followed by the reaction with 4-methoxybenzoyl chloride and 3-hydroxy-2-pyrrolone. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxyethylamine, followed by the reaction with 4-methoxybenzoyl chloride and 3-hydroxy-2-pyrrolidinone. These methods have yielded high yields of this compound and have been used in various scientific research studies.
Scientific Research Applications
3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, this compound was found to inhibit the migration and invasion of glioma cells. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.
properties
Molecular Formula |
C24H27NO8 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27NO8/c1-29-11-10-25-20(15-12-17(31-3)23(33-5)18(13-15)32-4)19(22(27)24(25)28)21(26)14-6-8-16(30-2)9-7-14/h6-9,12-13,20,26H,10-11H2,1-5H3/b21-19+ |
InChI Key |
GJFYFABKMIHKQH-XUTLUUPISA-N |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265518.png)
![(E)-{1-[3-(diethylammonio)propyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B265519.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265531.png)

![(4E)-5-(3-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265535.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265540.png)

![Dimethyl 1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265544.png)
![Dimethyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265545.png)
![Dimethyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265546.png)



